Home > Products > Building Blocks P18513 > 9H-xanthen-9-ylacetic acid
9H-xanthen-9-ylacetic acid - 1217-58-9

9H-xanthen-9-ylacetic acid

Catalog Number: EVT-434345
CAS Number: 1217-58-9
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

9H-xanthen-9-ylacetic acid (XAA) and its derivatives have emerged as compounds of significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds have been studied for their potential applications in cancer therapy, particularly in the treatment of hepatocellular carcinoma (HCC) and colon tumors, as well as for their role in enhancing the activity of mGlu1 receptors and their antiplatelet effects12345. The unique structural features of XAA derivatives allow for the exploration of structure-activity relationships, which can lead to the development of novel therapeutic agents with improved efficacy and pharmacokinetic properties.

Synthesis Analysis
  • Multicomponent Tandem Michael-Cyclization Reactions: This approach involves reacting cyclohexanediones with alkynes in the presence of iodine or cerium (IV) ammonium nitrate, leading to the formation of 1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1-xanthen-9-yl acetic acid alkyl esters. Subsequent hydrolysis of the esters followed by amide formation yields compounds structurally similar to PW2, a bioactive xanthene derivative [].

  • Alkylation of Xanthones: Reacting 9H-xanthene-9-ol with suitable alkylating agents like ethyl α-acetyl-9H-xanthene-9-acetate can yield 9H-xanthen-9-ylacetic acid derivatives [].

Chemical Reactions Analysis
  • Esterification: The carboxylic acid group of 9H-xanthen-9-ylacetic acid can undergo esterification reactions with various alcohols to yield corresponding esters. These esters serve as valuable intermediates for further synthetic transformations [].

  • Amide Formation: The carboxylic acid group can also react with amines to form amide derivatives. This reaction is particularly useful in preparing biologically active compounds, as amides often exhibit improved pharmacological properties compared to their corresponding carboxylic acids [].

  • Oxidation: The sulfur atom in 9H-thioxanthen-9-ylacetic acid, a related compound, can be oxidized to form the corresponding sulfoxide and sulfone derivatives []. This modification can significantly alter the compound's polarity and biological activity.

Mechanism of Action

The mechanism of action of XAA derivatives has been explored in various studies. For instance, XAA has been identified as an antagonist of the lysophosphatidic acid receptor 6 (LPAR6), which is known to support the growth of HCC cells. By inhibiting LPAR6, XAA derivatives can effectively inhibit the growth of HCC cells without causing toxicity. The introduction of alkyl groups of increasing length at the acetic α-carbon atom of XAA has been shown to improve its inhibitory action, with enantioselectivity playing a role in the design of more effective LPAR6 antagonists1. Additionally, the orientation of the dipole vector in tricyclic analogues of XAA has been suggested to be significant for compounds containing the 9-carbonyl functionality, indicating the importance of molecular orientation in the activity of these compounds2. In the context of mGlu1 receptors, fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides have been designed as positive allosteric modulators, enhancing receptor activity and offering potential for the study of physiological roles mediated by mGlu13. Furthermore, xanthene-3-ones derivatives have been found to antagonize the effects of thromboxane A2, suggesting a mechanism of action for their antiplatelet potential4.

Applications in Various Fields

Cancer Therapy

XAA derivatives have shown promise in cancer therapy, particularly in the treatment of HCC and colon tumors. Novel XAA derivatives have demonstrated anti-HCC activity, with certain compounds exhibiting maximum effects, suggesting their potential as therapeutic agents against HCC1. Similarly, tricyclic analogues of XAA have been evaluated for their ability to cause hemorrhagic necrosis in colon tumors, extending the understanding of structure-activity relationships for this class of compounds2. New derivatives of xanthen-9-one-4-acetic acid have also been synthesized and shown to stimulate immune cells to become tumoricidal, indicating their potential indirect toxicity against tumor cells5.

Neuropharmacology

In the field of neuropharmacology, XAA derivatives have been explored for their role as mGlu1 receptor enhancers. The design and synthesis of fluorinated 9H-xanthene-9-carboxylic acid oxazol-2-yl-amides have led to compounds with improved pharmacokinetic properties, serving as pharmacological tools for studying mGlu1 receptor-mediated physiological roles3.

Antiplatelet Drugs

The antiplatelet potential of xanthene-3-ones derivatives has been investigated, with certain compounds showing substantial potential in blocking collagen-induced platelet aggregation. These findings suggest the possibility of developing novel antiplatelet drugs that could offer advantages over currently used medications4.

2-(9H-xanthen-9-yl)propanoic acid

Compound Description: This compound is a derivative of 9H-xanthen-9-ylacetic acid, modified by introducing a methyl group at the α-carbon atom of the acetic acid side chain. It exhibited anti-hepatocellular carcinoma (HCC) activity by acting as a lysophosphatidic acid receptor 6 (LPAR6) antagonist.

Relevance: This compound is structurally related to 9H-xanthen-9-ylacetic acid by the addition of a methyl group to the acetic acid side chain.

2-(9H-xanthen-9-yl)butanoic acid

Compound Description: This compound is another derivative of 9H-xanthen-9-ylacetic acid, featuring an ethyl group instead of a methyl group at the α-carbon of the acetic acid side chain. Similar to 2-(9H-xanthen-9-yl)propanoic acid, it also demonstrated anti-HCC activity as an LPAR6 antagonist.

Relevance: This compound shares a structural similarity with 9H-xanthen-9-ylacetic acid through the presence of an ethyl group at the α-carbon of the acetic acid side chain.

2-(9H-xanthen-9-yl)hexanoic acid

Compound Description: This compound is a derivative of 9H-xanthen-9-ylacetic acid, characterized by a butyl group at the α-carbon of the acetic acid side chain. Like the previous two derivatives, it exhibited anti-HCC activity as an LPAR6 antagonist. Notably, it displayed the most potent inhibitory effect among the synthesized derivatives.

Relevance: This derivative is structurally related to 9H-xanthen-9-ylacetic acid due to the presence of a butyl group at the α-carbon of the acetic acid side chain.

2-(9H-xanthen-9-yl)octanoic acid sodium salt

Compound Description: This compound represents a derivative of 9H-xanthen-9-ylacetic acid, distinguished by a hexyl group at the α-carbon of the acetic acid side chain. Additionally, it exists as a sodium salt. Similar to other derivatives, it also demonstrated anti-HCC activity through LPAR6 antagonism.

Relevance: This derivative is structurally related to 9H-xanthen-9-ylacetic acid by the presence of a hexyl group at the α-carbon of the acetic acid side chain, and it exists as a sodium salt.

9H-xanthen-9-carboxylic acid

Compound Description: This compound serves as a precursor in synthesizing 9,9-diaryl-xanthenes through a palladium-copper catalyzed decarboxylation/de-cycloalkanonylative coupling reaction.

Relevance: This compound is structurally related to 9H-xanthen-9-ylacetic acid by the absence of the methylene group that connects the xanthene ring system with the carboxylic acid functionality.

2-(9H-xanthen-9-yl)cycloketones

Compound Description: These compounds are a series of xanthenes with a cycloketone moiety attached to the 9-position. These compounds, along with 9H-xanthene-9-carboxylic acid, serve as precursors in a palladium-copper catalyzed reaction to produce 9,9-diaryl-xanthenes.

9-(Bromomethyl)-6-hydroxy-3H-xanthen-3-one

Compound Description: This compound is a key intermediate in the synthesis of a new water-soluble photoremovable protecting group. It is derived from (6-Hydroxy-3-oxo-3H-xanthen-9-yl)methyl and is used for the protection of carboxylic acids and phosphates.

N-(3′,6′-dihydroxy-3-oxospiro [isobenzofuran-1(3H),9′-[9H] xanthen]-5-yl)-octadecanamide (ODAF)

Compound Description: This compound is a fluorescent probe synthesized by conjugating fluoresceinamine with stearic acid. This probe was incorporated into lipid nanocarriers (LNs) for an in vivo study to track their movement in the eye and assess their potential for delivering drugs to the posterior eye segment.

1,8‐dioxo‐2,3,4,5,6,7,8,9‐octahydro‐1‐xanthen‐9‐yl‐acetic acid alkyl esters

Compound Description: This series of compounds represent intermediates in a synthetic route to create compounds containing a xanthene core and amide functionality. This synthetic approach aims at mimicking the structure of PW2, a 9H-xanthene derivative exhibiting diverse biological activities.

Relevance: These compounds share a structural similarity to 9H-xanthen-9-ylacetic acid through the presence of the xanthene core and acetic acid alkyl ester side chain. The main difference lies in the additional 1,8-dioxo-octahydro ring system present in these intermediates.

Properties

CAS Number

1217-58-9

Product Name

9H-xanthen-9-ylacetic acid

IUPAC Name

2-(9H-xanthen-9-yl)acetic acid

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C15H12O3/c16-15(17)9-12-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H,16,17)

InChI Key

WBWAHPQXFIMEOA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.